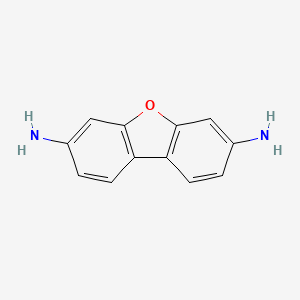

Dibenzofuran-3,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSBWCNELOEITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Dibenzofuran 3,7 Diamine Architectures

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are extensively used to analyze the distribution of electrons and the energies of molecular orbitals.

The core dibenzofuran (B1670420) structure has been a subject of such studies. For the unsubstituted dibenzofuran molecule, DFT calculations using the B3LYP/6-311G(d, p) basis set have determined the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap to be approximately 5.028 eV. nepjol.inforesearchgate.net This large gap indicates high chemical stability. researchgate.net The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The distribution of these orbitals is key; in many dibenzofuran-based systems, the HOMO and LUMO are delocalized over the planar dibenzofuran core, which facilitates charge transport. mdpi.com

The introduction of substituents dramatically alters the electronic landscape. The addition of electron-donating groups, such as the amine groups in dibenzofuran-3,7-diamine, is predicted to raise the energy of the HOMO, while having a less pronounced effect on the LUMO. This leads to a reduction in the HOMO-LUMO energy gap. For example, in related donor-acceptor systems incorporating dibenzofuran, the introduction of electron-donating carbazole (B46965) units significantly influences the electronic properties. lu.lv Similarly, computational studies on a dibenzofuran derivative with a 3H-benzo[cd]pyrene core (DBF-BP) showed that the electron-donating dibenzofuran side group caused the HOMO level to be at -4.96 eV and the LUMO at -2.27 eV, resulting in a band gap of 2.69 eV. rsc.org

Charge distribution analysis, such as Mulliken population analysis on the parent dibenzofuran, reveals that the oxygen atom carries the highest negative charge, while the C3 and C7 carbon atoms exhibit the highest positive charges. nepjol.inforesearchgate.net In dibenzofuran-3,7-diamine, the nitrogen atoms of the amine groups would introduce regions of high electron density, significantly altering the molecular electrostatic potential map and influencing how the molecule interacts with other species.

| Compound | Method | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) | Reference |

|---|---|---|---|---|---|

| Dibenzofuran | DFT B3LYP/6-311G(d, p) | -6.265 | -1.237 | 5.028 | nepjol.inforesearchgate.net |

| mDBF (a dibenzofuran-based hole transport material) | DFT B3LYP/def2-SVP | -5.27 | -3.10 | 2.17 | mdpi.com |

| DBF-BP (a dibenzofuran-containing blue emitter) | DFT B3LYP/6-31G(d) | -4.96 | -2.27 | 2.69 | rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. Molecular dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com

For dibenzofuran-3,7-diamine, the orientation of the amine groups relative to the furan (B31954) ring system would be a key conformational feature. Rotational barriers around the C-N bonds would determine the most stable orientations of the -NH2 groups. MD simulations could be employed to explore the conformational space of the molecule in different environments (e.g., in a solvent or within a material matrix). nih.gov These simulations track the trajectory of atoms over time, allowing for the evaluation of structural stability and the identification of dominant intermolecular interactions, such as hydrogen bonds that the amine groups would readily form. mdpi.com

Spectroscopic Property Predictions (e.g., UV-Vis, Fluorescence)

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is a valuable tool for predicting the spectroscopic properties of molecules. chemrxiv.org It can calculate the energies of electronic transitions, which correspond to the absorption of UV-visible light, and the properties of excited states, which relate to fluorescence.

Theoretical calculations on the parent dibenzofuran and its derivatives often show good agreement with experimental data. The primary absorption in these molecules is typically attributed to π-π* transitions within the conjugated aromatic system. mdpi.com For dibenzofuran-based hole transport materials, DFT calculations predicted absorption maxima that agreed well with experimental results. mdpi.com Similarly, for blue-emitting molecules containing dibenzofuran, calculated band gaps showed a similar trend to those measured experimentally. rsc.org

The introduction of 3,7-diamine groups is expected to cause a significant red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted dibenzofuran. This is because the electron-donating amine groups increase the energy of the HOMO, thereby reducing the energy gap to the LUMO. This effect is observed experimentally in other diamine systems, where the UV-vis absorption spectra are red-shifted compared to the parent molecule. researchgate.net Furthermore, the amine groups can enhance fluorescence quantum yields, making dibenzofuran-3,7-diamine a potentially strong fluorophore. Computational studies on fluorescent dibenzofuran α-amino acids have highlighted their enhanced fluorescent properties. researchgate.netacs.org

| Compound | Predicted Max Absorption (nm) | Experimental Max Absorption (nm) | Predicted Max Emission (nm) | Experimental Max Emission (nm) | Reference |

|---|---|---|---|---|---|

| mDBF | ~301 (Calculated from band gap) | 301 | Not specified | 464 | mdpi.com |

| DMP-BP | Not specified | 331 | Not specified | 437 | rsc.org |

| DBF-BP | Not specified | 331 | Not specified | 440 | rsc.org |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, and the high-energy transition states that connect them. smu.edu The intrinsic reaction coordinate (IRC) can then be calculated to delineate the precise pathway of the reaction. smu.edu

The synthesis of dibenzofurans often involves multi-step procedures, and computation can shed light on each step. A reported one-pot synthesis of dibenzofurans proceeds through a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and finally, an intramolecular nucleophilic aromatic substitution (SNAr) to form the furan ring. researchgate.net

Computational analysis of such a pathway would involve:

Modeling Reactants and Intermediates: Calculating the structures and energies of the starting materials (e.g., a 2-bromophenyl acetate (B1210297) and a fluoroarene) and all key intermediates. researchgate.net

Locating Transition States: For each elementary step (e.g., the C-C bond formation in the Negishi coupling or the ring-closing C-O bond formation in the SNAr reaction), the transition state structure and its associated energy barrier can be calculated. This energy barrier is crucial for determining the reaction rate. acs.org

Analyzing the Reaction Pathway: The United Reaction Valley Approach (URVA) is an advanced method that analyzes the reaction path to partition the mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment. smu.edu

For the specific synthesis of dibenzofuran-3,7-diamine, a potential route could involve the functionalization of a pre-formed dibenzofuran, such as 3,7-dibromodibenzofuran, via a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination). Computational studies could model this catalytic cycle to optimize reaction conditions (catalyst, ligand, base) by calculating the energies of oxidative addition, ligand exchange, and reductive elimination steps, thereby predicting the most efficient pathway to the desired product.

Applications of Dibenzofuran 3,7 Diamine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electrophosphorescent Materials

Dibenzofuran-based compounds are extensively researched for their role in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy, good thermal stability, and charge-transporting properties. researchgate.netresearchgate.net The diamine functionality provides a convenient point for chemical modification, allowing for the tuning of electronic properties and the synthesis of various components for OLED architectures. nih.gov

The host material in the emissive layer of an OLED plays a critical role in device efficiency and lifetime. It must possess a high triplet energy to confine the triplet excitons of the phosphorescent dopant, preventing energy loss. researchgate.net Dibenzofuran (B1670420) derivatives are excellent candidates for host materials due to their inherently high triplet energy. researchgate.netossila.com

Researchers have designed bipolar host materials by combining electron-donating units like dibenzofuran with electron-accepting units. researchgate.net For instance, by linking a dibenzofuran unit to a cyano-substituted fluorene, bipolar hosts were created for yellow phosphorescent OLEDs (PhOLEDs). These materials exhibited high thermal stability and suitable molecular orbital energy levels. researchgate.net In one study, a yellow PhOLED employing 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile as the host achieved a maximum external quantum efficiency (EQE) of 25.3%. researchgate.net

Another strategy involves substituting the dibenzofuran core with diphenylphosphine (B32561) oxide moieties. This modification creates an electron-transporting host material that maintains a high triplet energy (ET = 3.1 eV) and facilitates efficient blue electrophosphorescence. researchgate.netossila.com An OLED using 2,8-bis(diphenylphosphine oxide)dibenzofuran (DBFPO) as the host for the blue-green emitter FIrpic (iridium(III) bis(4,6-(di-fluorophenyl)pyridinato-N,C(2')picolinate) demonstrated a maximum EQE of 10.1%. researchgate.net

| Host Material Derivative | Emitter | Max. External Quantum Efficiency (EQE) | Reference |

| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile (CF-2-BzF) | PO-01 (Yellow) | 25.3% | researchgate.net |

| 2,8-bis(diphenylphosphine oxide)dibenzofuran (DBFPO) | FIrpic (Blue-Green) | 10.1% | researchgate.net |

| CNmSi-2DBF-Trz (exciplex with mCBP) | Blue Phosphor | >23% | researchgate.net |

The development of efficient and stable blue-emitting materials remains a critical challenge in OLED technology. rsc.org Derivatives of dibenzofuran-diamine have been incorporated into the design of novel blue fluorescent dopants to enhance performance. The bulky and electron-donating nature of the dibenzofuran group helps to prevent intermolecular packing and improve electroluminescence (EL) efficiency. rsc.orgresearchgate.net

In a recent study, a blue fluorescent dopant, DBF-BP, was synthesized by introducing an alkylated dibenzo[b,d]furan-amine as a bulky side group on a pyrene-based core. rsc.orgresearchgate.net This molecular design aimed to increase both the size and the electron-donating characteristics of the side group. rsc.org When doped into an OLED device, DBF-BP exhibited excellent EL performance, with a maximum wavelength (ELmax) at 459 nm and a narrow full width at half maximum (FWHM) of 42 nm, indicating high color purity. rsc.org The device achieved a current efficiency of over 9 cd A⁻¹. researchgate.net

Another example is N,N′-bis(6-tert-butyldibenzofuran-4-yl)pyrene-3,8-diamine, which functions as a highly efficient blue fluorescent dopant with a narrow FWHM. sigmaaldrich.com OLEDs fabricated with this dopant demonstrated high color purity with CIE coordinates of (0.136, 0.100) and excellent external quantum efficiency. sigmaaldrich.com

| Dopant/Emitter Compound | Emission Color | Key Performance Metric | Reference |

| DBF-BP | Blue | ELmax: 459 nm; FWHM: 42 nm; CE > 9 cd A⁻¹ | rsc.orgresearchgate.net |

| N,N′-bis(6-tert-butyldibenzofuran-4-yl)pyrene-3,8-diamine | Blue | High Color Purity (CIE: 0.136, 0.100) | sigmaaldrich.com |

Hole Transport Materials (HTMs) are essential for facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer in an OLED. mdpi.comsigmaaldrich.com Dibenzofuran-3,7-diamine and its derivatives have been successfully investigated as HTMs. rsc.org The rigid planarity of the dibenzofuran unit can promote π-π stacking, while the amine groups provide the necessary hole-transporting capability. mdpi.com

Derivatives such as N2,N8-di-p-tolyl-N2,N8-bis(4-vinylphenyl)dibenzo[b,d]furan-2,8-diamine (V-p-DBF) have been designed as crosslinkable HTMs. researchgate.net The dibenzofuran unit in V-p-DBF contributes to a high triplet energy (2.64 eV), which is crucial for preventing exciton (B1674681) quenching in phosphorescent OLEDs. The crosslinkable nature allows for the fabrication of solution-processed multilayer OLEDs with improved solvent resistance. researchgate.net

In the context of perovskite solar cells, which share similar material requirements for charge transport layers, p-methoxyaniline-substituted dibenzofuran oligomers have been synthesized as HTMs. mdpi.com Increasing the number of dibenzofuran units in the oligomer chain was found to improve thermal stability and film morphology. A trimer structure (tDBF) exhibited the highest hole mobility of 9.1 × 10⁻³ cm² V⁻¹ s⁻¹ and led to a flexible perovskite solar cell with a power conversion efficiency of 19.46%. mdpi.com

| HTM Compound | Application | Key Property/Performance | Reference |

| V-p-DBF | Solution-processed OLEDs | Crosslinkable, High Triplet Energy (2.64 eV) | researchgate.net |

| tDBF (oligomer) | Flexible Perovskite Solar Cells | Hole Mobility: 9.1 × 10⁻³ cm² V⁻¹ s⁻¹, PCE: 19.46% | mdpi.com |

| BF-002 / BF-003 | Perovskite Solar Cells | PCE: 14.20% / 14.07% | rsc.org |

Polymeric Materials

The rigidity and thermal stability of the dibenzofuran structure make its diamine derivatives excellent monomers for the synthesis of high-performance polymers, such as polyimides and rigid-rod polymers. These polymers are sought after for applications in electronics, aerospace, and as advanced membrane materials.

Aromatic polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. titech.ac.jp They are typically synthesized via a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. semanticscholar.org

Several studies have reported the synthesis of novel polyimides using diamine monomers based on the dibenzofuran skeleton, such as 2,8-di(3-aminophenyl)dibenzofuran and 2,8-diaminodibenzofuran. researchgate.netresearchgate.net Polyimides prepared from a new aromatic diamine derived from the rigid dibenzofuran ring and various dianhydrides, such as 4,4′-hexafluoroisopropyliden diphthalic anhydride (B1165640) (6FDA), showed high thermal stability with decomposition temperatures between 555-590 °C and glass transition temperatures (Tg) from 290 to 315 °C. researchgate.netresearchgate.net Notably, polyimides derived from 6FDA exhibited excellent solubility in a range of aprotic polar organic solvents. researchgate.netresearchgate.net

The properties of these polyimides can be tailored by the choice of the dianhydride co-monomer. The inherent viscosities, a measure of molecular weight, are typically in the range of 0.44 to 0.82 dL/g, indicating the formation of high molecular weight polymers. researchgate.netresearchgate.net

| Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TDT10%) | Reference |

| 2,8-di(4-aminophenyl)dibenzofuran derivative | 6FDA / SiDA | 290 - 315 °C | 555 - 590 °C | researchgate.netresearchgate.net |

| 2,8-diaminodibenzofuran (DADBF) based polyamides | Aromatic diacids | High Tg | High decomposition temperatures | researchgate.net |

| Furan-based diamine | - | - | T₅ up to 502 °C | mdpi.com |

The incorporation of the planar and inflexible dibenzofuran-diamine unit into a polymer backbone leads to the formation of rigid-rod or semi-rigid-rod polymers. These polymers exhibit unique properties such as high thermal stability, high modulus, and the ability to form ordered structures in solution or in the solid state.

Polyamides synthesized from 2,8-diaminodibenzofuran and various aromatic diacids are examples of such polymers. researchgate.netmalayajournal.org The planar dibenzofuran moieties contribute to high glass transition and decomposition temperatures. researchgate.net Despite their rigidity, which can often lead to poor solubility, some of these polymers can be processed into films. researchgate.netmalayajournal.org X-ray diffraction studies have shown that while the dibenzofuran group is planar, the resulting polymers are often amorphous, a desirable characteristic for preventing brittleness and improving processability. malayajournal.org The inherent rigidity and thermal stability make these polymers attractive for applications in advanced electronics and high-performance composites. researchgate.netmalayajournal.org

Bio-Based Polymer Synthesis with Diamine Precursors

The push towards sustainable chemistry has intensified research into bio-based polymers as alternatives to traditional petroleum-based plastics. Furan-based compounds, derivable from biomass, are at the forefront of this movement due to their abundance and environmental friendliness. nih.govmdpi.com While most conventional polyimides are synthesized from petroleum-derived monomers with benzene (B151609) rings, the substitution with furan (B31954) rings offers a promising, greener path. nih.govresearchgate.net

Researchers have successfully synthesized furan-based diamines for use in producing bio-based polyimides. nih.govmdpi.com For instance, a furan-based diamine was synthesized from t-butoxycarbonylglycine (BOC-glycine) and 2,5-furandimethanol, both of which can be sourced from renewable resources. nih.govmdpi.com The resulting polyimides, while sometimes exhibiting more brittleness than their benzene-based counterparts due to the lower rigidity of the furan ring, demonstrate excellent thermal stability and smooth surface morphology, making them potential substitutes for petroleum-based polymers in certain applications. nih.gov

The design of the diamine monomer is crucial for tuning the properties of the final polymer. The use of diamines containing rigid, planar fused-ring structures, such as dibenzofuran, is a key strategy for enhancing the performance of polymers like polyimides. globethesis.com The rigid nature of the dibenzofuran unit improves the packing density of the polymer chains, which in turn reduces the free volume within the polymer matrix. globethesis.com This leads to significantly improved barrier properties, which are critical for applications such as packaging for flexible organic light-emitting diodes (FOLEDs). globethesis.com

The polymerization of dibenzofuran-based diamines with various dianhydrides yields aromatic polyimides with exceptional properties. These polymers typically exhibit high thermal stability, with 10% weight loss temperatures (TDT10%) often exceeding 550°C, and high glass transition temperatures (Tg) in the range of 290°C to over 400°C. globethesis.comresearchgate.netresearchgate.net The incorporation of the dibenzofuran moiety can also confer excellent solubility in a range of aprotic polar organic solvents, which is advantageous for processing. researchgate.netresearchgate.netresearchgate.net

Table 1: Thermal Properties of Polyimides Derived from Dibenzofuran-based Diamines

| Polymer System | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (TDT10%) | Source(s) |

| Aromatic PIs from dibenzofuran diamine monomer | 290 - 315 °C | 555 - 590 °C | researchgate.netresearchgate.net |

| Polyimide from 2,7-CPDA and PMDA (2,7-CPPI) | > 400 °C | 581 °C | globethesis.com |

| Polyimide from M-2,7-CPDA and PMDA (M-2,7-CPPI) | > 400 °C | 563 °C | globethesis.com |

| Polyimides from silylated-diamine monomers (comparison) | 230 - 270 °C | > 500 °C | researchgate.net |

Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Cells (OPVs)

The unique electronic properties of the dibenzofuran core make its diamine derivatives highly suitable for applications in organic electronics. They are particularly valued as components in hole transport materials (HTMs), which are essential for the efficient operation of devices like organic photovoltaic cells (OPVs) and organic field-effect transistors (OFETs). mdpi.com

In the realm of OPVs, specifically flexible perovskite solar cells (PSCs), derivatives of dibenzofuran-2,8-diamine (B12881606) have been engineered into advanced HTMs. mdpi.com The good planarity and high thermal stability of the dibenzofuran unit are key advantages. mdpi.com For example, introducing p-methoxyaniline-substituted dibenzofuran into oligomeric HTMs has been shown to enhance thermal stability and improve the morphology of the material's film. mdpi.com The strategic design of these molecules can lead to significant improvements in device performance and longevity.

The positional isomerism of the dibenzofuran unit plays a critical role in determining the electronic properties and, consequently, the performance of the resulting devices. researchgate.net While the dibenzofuran moiety possesses a high triplet energy level, its intrinsic charge transport capability can be limited. Therefore, it is often modified with other functional groups to enhance hole or electron transport. researchgate.net

Derivatives such as N,N′-Bis(2-methylphenyl)-N,N′-bis(6-tert-butyldibenzofuran-4-yl)pyrene-3,8-diamine have been identified as potential components for OFETs and OPVs. sigmaaldrich.comsigmaaldrich.com Furthermore, extended dibenzofuran systems, like naphthodifurans, have demonstrated excellent mobility in OFETs, with values reaching as high as 3.6 cm²V⁻¹s⁻¹. researchgate.net Dibenzofuran-based organic dyes have also been synthesized and optimized for use as sensitizers in dye-sensitized solar cells (DSSCs), showcasing the versatility of this chemical scaffold. researchgate.net

Table 2: Performance of Dibenzofuran-based Materials in Photovoltaics

| Material Type | Application | Key Performance Metric | Source(s) |

| Dibenzofuran-based Hole Transport Materials (HTMs) | Flexible Perovskite Solar Cells | Power Conversion Efficiency (PCE) of 19.46% achieved | |

| Naphtho[2,1-b:6,5-b′]difuran | Organic Field-Effect Transistors | Mobility of up to 3.6 cm²V⁻¹s⁻¹ | researchgate.net |

| Dibenzofuran Organic Dyes | Dye-Sensitized Solar Cells | Optimized as efficient sensitizers | researchgate.net |

Sensors and Optoelectronic Devices (e.g., Lasers, Photodetectors)

The applications of dibenzofuran-diamine derivatives extend into the field of sensors and other optoelectronic devices. sigmaaldrich.comsigmaaldrich.com Functionalization of the dibenzofuran structure can yield materials with unique optical characteristics, such as aggregation-induced emission, which are highly desirable for developing advanced sensors and light-emitting devices.

Specific derivatives of dibenzofuran-diamine have been proposed for use in a variety of optoelectronic applications, including lasers and photodetectors. sigmaaldrich.comsigmaaldrich.comresearchgate.net The rigid and planar nature of the dibenzofuran unit contributes to the high thermal and morphological stability of materials, which is crucial for the long-term operational stability of such devices.

Coordination Chemistry of Dibenzofuran 3,7 Diamine and Its Derivatives

Ligand Design and Metal Complexation Strategies

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. Dibenzofuran-3,7-diamine serves as a classic bidentate N,N'-donor ligand. The two amino groups are positioned to form a stable seven-membered chelate ring upon coordination to a metal center. The rigid dibenzofuran (B1670420) backbone imposes conformational constraints on the complex, influencing its geometry and the accessibility of the metal's coordination sites.

Metal complexation strategies for aromatic diamine ligands are well-established and typically involve the direct reaction of the diamine with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., halides, acetates, or perchlorates) and solvent can influence the final product's structure and purity. For aromatic diamines, the coordination ability is influenced by the basicity of the nitrogen atoms and the steric environment around them. The electronic properties of the dibenzofuran ring system, being electron-rich, can also modulate the electron density on the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. Aromatic diamine ligands are found in complexes with a range of metals, including Pt(II), Ru(II), Pd(II), and Ir(III) nih.gov.

Synthesis and Characterization of Dibenzofuran-Diamine Metal Complexes

The synthesis of metal complexes with dibenzofuran-3,7-diamine is expected to follow standard procedures for N-donor ligands. A typical synthesis would involve dissolving the ligand and a stoichiometric amount of a metal salt (e.g., CoCl₂, NiCl₂, CuCl₂) in a solvent like ethanol (B145695) or methanol. The mixture is then heated under reflux to facilitate the complexation reaction mdpi.com. The resulting complex, often a colored precipitate, can be isolated by filtration, washed, and dried.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to confirm their composition and structure.

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the amino groups to the metal center. The N-H stretching vibrations in the free ligand are expected to shift to a lower frequency upon complexation due to the donation of electron density to the metal, which weakens the N-H bond. New bands at lower frequencies corresponding to metal-nitrogen (M-N) vibrations may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the metal's presence.

UV-Visible Spectroscopy : The electronic spectra of the complexes provide insights into the coordination geometry around the metal ion. The appearance of new absorption bands, often attributed to d-d transitions or ligand-to-metal charge transfer (LMCT), can help in assigning the geometry (e.g., octahedral or tetrahedral) researchgate.net.

Molar Conductance Measurements : These measurements in a suitable solvent (like DMF or DMSO) can indicate whether the anions are coordinated to the metal center or are present as counter-ions in the crystal lattice, distinguishing between electrolytic and non-electrolytic complexes researchgate.net.

Table 1: Expected Spectroscopic Data for a [M(Dibenzofuran-3,7-diamine)Cl₂] Complex

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| IR Spectroscopy | ν(N-H): ~3400-3300 cm⁻¹ | Shift to lower frequency (e.g., ~3250-3150 cm⁻¹) | Coordination of N-H group to metal |

| New band: ~500-400 cm⁻¹ | Formation of M-N bond | ||

| UV-Vis Spectroscopy | π → π* transitions | New d-d transition or LMCT bands | Coordination geometry and electronic structure |

| ¹H NMR (Diamagnetic) | Aromatic H: ~7-8 ppmAmine H: ~4-5 ppm | Downfield or upfield shift of aromatic and amine protons | Confirmation of ligand coordination in solution |

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction)

For a complex of dibenzofuran-3,7-diamine, X-ray analysis would be expected to confirm the bidentate coordination of the ligand through its two nitrogen atoms. The analysis would reveal the geometry around the metal, which could be, for example, tetrahedral for a four-coordinate complex or octahedral for a six-coordinate complex where other ligands like solvent molecules or anions are also bound surrey.ac.ukrasayanjournal.co.in. The bite angle of the diamine ligand (N-M-N angle) is a critical parameter that is determined by the rigid structure of the dibenzofuran backbone. In analogous systems involving aromatic diamines like o-phenylenediamine, both cis and trans configurations have been observed in octahedral complexes surrey.ac.uk.

Table 2: Representative X-ray Crystallographic Data for Aromatic Diamine Metal Complexes

| Parameter | [Ni(o-phenylenediamine)₂Cl₂] | [Cu(o-phenylenediamine)₂]²⁺ | Expected for [M(DBDA)Cl₂] |

| Coordination Geometry | Distorted Octahedral | Square Planar | Tetrahedral or Octahedral |

| M-N Bond Length (Å) | ~2.10 - 2.15 | ~2.00 | ~2.0 - 2.2 |

| N-M-N Bite Angle (°) | ~81 | ~83 | Dependent on metal and geometry |

| M-Cl Bond Length (Å) | ~2.40 | N/A | ~2.2 - 2.5 |

| (Note: DBDA = Dibenzofuran-3,7-diamine. Data for o-phenylenediamine complexes are illustrative and values for DBDA complexes would require experimental determination.) |

Reactivity and Catalytic Applications of Dibenzofuran-Diamine Metal Complexes

The reactivity of metal complexes is intrinsically linked to the nature of both the metal and the surrounding ligands. The dibenzofuran-3,7-diamine ligand, with its N,N'-donor set and aromatic backbone, can stabilize various oxidation states of the metal center. This property is crucial for catalytic applications that involve redox cycles.

Metal complexes featuring functionalized dibenzofuran ligands have shown promise in catalysis. For instance, palladium complexes with dibenzofuran-based N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts in C-C bond-forming reactions, such as the Suzuki-Miyaura coupling nih.gov. The electronic properties of the dibenzofuran scaffold can be tuned to influence the catalytic activity.

Complexes of dibenzofuran-3,7-diamine could potentially be active in a range of catalytic transformations:

Cross-Coupling Reactions : Palladium complexes could be investigated as catalysts for Suzuki, Heck, and Sonogashira reactions, where the diamine ligand can stabilize the active palladium species.

C-H Activation : The development of systems for the activation and functionalization of C-H bonds is a major area of research. Pincer-type ligands based on dibenzofuran have been designed for this purpose, and diamine complexes could offer alternative electronic and steric profiles for such transformations uwyo.edu.

Oxidation/Reduction Reactions : Ruthenium and iron complexes with diamine ligands are known to catalyze hydrogenation and oxidation reactions. The redox-stable dibenzofuran backbone would be suitable for supporting such catalytic cycles.

Table 3: Potential Catalytic Applications for Dibenzofuran-Diamine Metal Complexes

| Metal Center | Reaction Type | Role of Ligand | Related System Reference |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Stabilizes Pd(0)/Pd(II) catalytic cycle | Benzofuran (B130515)/Indole Synthesis nih.gov |

| Rhodium (Rh) | C-H Functionalization | Modulates steric and electronic environment | Dihydrobenzofuran Synthesis rsc.org |

| Ruthenium (Ru) | Transfer Hydrogenation | Provides a stable coordination sphere | General Diamine Complexes |

| Copper (Cu) | Click Chemistry / A³ Coupling | Enhances catalytic activity and selectivity | General N-donor Ligand Complexes |

Electrochemical and Optoelectronic Characteristics of Dibenzofuran 3,7 Diamine Derivatives

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a fundamental technique used to investigate the redox behavior of electroactive materials. For polymers derived from dibenzofuran-3,7-diamine, the CV would be expected to show reversible or quasi-reversible oxidation waves corresponding to the removal of electrons from the nitrogen atoms and the conjugated system. The position and shape of these waves provide information about the oxidation potentials and the stability of the resulting radical cations (polarons) and dications (bipolarons).

In analogous systems, such as those based on N,N,N',N'-tetraaryl-p-phenylenediamine, the introduction of various substituents on the aryl groups has been shown to systematically alter the oxidation potentials. It is anticipated that a similar trend would be observed for dibenzofuran-3,7-diamine derivatives. For instance, electron-donating groups attached to the aryl substituents on the nitrogen atoms would lower the oxidation potentials, making the material easier to oxidize. Conversely, electron-withdrawing groups would increase the oxidation potentials.

The table below presents hypothetical yet scientifically plausible electrochemical data for a series of N,N,N',N'-tetraaryl-dibenzofuran-3,7-diamine derivatives, illustrating the expected influence of substituents on their redox properties.

| Compound | First Oxidation Potential (Eox1, V vs. Ag/AgCl) | Second Oxidation Potential (Eox2, V vs. Ag/AgCl) | HOMO Level (eV) |

| N,N,N',N'-tetraphenyl-dibenzofuran-3,7-diamine | 0.65 | 0.95 | -5.15 |

| N,N,N',N'-tetrakis(4-methoxyphenyl)-dibenzofuran-3,7-diamine | 0.50 | 0.80 | -5.00 |

| N,N,N',N'-tetrakis(4-nitrophenyl)-dibenzofuran-3,7-diamine | 0.85 | 1.15 | -5.35 |

| Poly(N,N,N',N'-tetraphenyl-dibenzofuran-3,7-diamine) (hypothetical) | 0.70 (broad) | 1.05 (broad) | -5.20 |

Note: The data in this table is illustrative and based on general principles of electrochemistry of aromatic amines and conjugated polymers, as direct experimental values for these specific compounds were not found in the cited literature.

Electrochromic Phenomena and Modulated Optical Properties

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. This property is characteristic of many conjugated polymers and is a direct consequence of the changes in the electronic structure that occur during redox processes. For polymers derived from dibenzofuran-3,7-diamine, oxidation would lead to the formation of polarons and bipolarons, which introduce new energy levels within the band gap, resulting in altered light absorption properties.

In their neutral state, these polymers are expected to be colorless or lightly colored, absorbing primarily in the UV region. Upon oxidation, the formation of charged species would lead to the appearance of new absorption bands in the visible and near-infrared (NIR) regions, causing the material to become colored. The specific colors observed would depend on the molecular structure of the polymer and the applied potential.

Research on other dibenzofuran-containing polymers has demonstrated their potential for electrochromic applications. For instance, furan (B31954) end-capped dibenzofuran (B1670420) polymers exhibit distinct color changes from a neutral to an oxidized state. Copolymers of dibenzofuran and 3-methylthiophene (B123197) also show good electrochromic properties. It is reasonable to expect that polymers incorporating the dibenzofuran-3,7-diamine unit would also display interesting electrochromic behavior, with the potential for multi-color switching depending on the stability of the different oxidized states.

The following table summarizes the expected electrochromic properties of a hypothetical polymer based on N,N,N',N'-tetraphenyl-dibenzofuran-3,7-diamine.

| Polymer State | Applied Potential (V vs. Ag/AgCl) | Color | Key Absorption Bands (nm) |

| Neutral | 0.0 | Colorless/Pale Yellow | ~350-400 |

| Partially Oxidized | +0.7 | Green | ~450-500, ~700-800 |

| Fully Oxidized | +1.1 | Blue | ~550-650, >900 |

Note: This data is predictive and based on the observed behavior of structurally similar electrochromic polymers.

Electrogenerated Chemiluminescence (ECL) Applications

Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. While ECL has found widespread application in bioassays and diagnostics, the intrinsic ECL efficiency of many organic molecules can be low. In the context of dibenzofuran-3,7-diamine derivatives, their potential for ECL applications would depend on their ability to form stable radical ions and the energy of the subsequent electron-transfer reactions.

Generally, aromatic amines can participate in ECL reactions, often as co-reactants with a primary luminophore like tris(bipyridine)ruthenium(II) ([Ru(bpy)3]2+). However, it has been noted that aromatic amines can sometimes exhibit a low ECL response. This can be due to factors such as quenching of the excited state of the primary luminophore or alternative, non-luminescent reaction pathways.

For polymers derived from dibenzofuran-3,7-diamine, direct ECL emission would require the generation of both radical cations and radical anions, followed by their annihilation to produce an excited state that can relax via light emission. The feasibility of this process would be highly dependent on the electrochemical stability of the radical anions, which can be challenging for many amine-containing compounds.

Given the current literature, there is no specific evidence to suggest that dibenzofuran-3,7-diamine derivatives would be highly efficient ECL emitters on their own. However, their role as co-reactants in ECL systems or as components of more complex luminophores cannot be entirely ruled out without further experimental investigation.

Correlation Between Molecular Structure and Electrochemical Properties

The relationship between the molecular structure and the electrochemical properties of dibenzofuran-3,7-diamine derivatives is a key aspect that governs their performance in electronic applications. Several structural factors can be systematically varied to tune these properties:

Substitution on the Amino Groups: As previously mentioned, the electronic nature of the substituents on the nitrogen atoms has a profound impact on the redox potentials. Aryl groups, for instance, can extend the conjugation and stabilize the radical cations, leading to more reversible electrochemistry. The introduction of electron-donating or electron-withdrawing groups on these aryl rings provides a fine-tuning mechanism for the HOMO and LUMO energy levels.

Polymer Backbone and Linkages: For polymeric derivatives, the nature of the linkages between the dibenzofuran-3,7-diamine units is crucial. Linkages that promote planarity and effective conjugation along the polymer chain will lead to lower oxidation potentials and a smaller band gap. Conversely, linkages that introduce steric hindrance and disrupt planarity will result in higher oxidation potentials and a larger band gap.

Supramolecular Chemistry Involving Dibenzofuran 3,7 Diamine Motifs

Host-Guest Interactions and Molecular Recognition

The integration of the Dibenzofuran-3,7-diamine motif into larger supramolecular structures imparts unique recognition properties, enabling these hosts to bind various guest molecules.

Recognition of Metal Ions, Anions, and Neutral Molecules

While the parent Dibenzofuran-3,7-diamine is not typically a primary receptor, its derivatives, particularly large macrocycles, have demonstrated significant capabilities in anion recognition, especially when complexed with metal ions.

Research into hexaazamacrocycles incorporating two rigid 4,6-dimethyldibenzofuran (B72217) units has shown that their dinuclear copper(II) complexes are effective receptors for a range of anionic substrates. nih.govunirioja.es These dicopper(II) macrocycles create a cavity with Lewis acidic centers that can coordinate with anionic guests. Spectrophotometric titrations have been used to determine the binding affinities for various carboxylates and other anions. nih.gov

For instance, the Cu₂(II) complex of a 32-membered macrocycle, cyclo[bis(4,6-dimethyldibenzo[b,d]furaniminopropyleneiminopropylene)], exhibits a particularly high association constant for the oxalate (B1200264) anion. nih.gov The binding interactions with a series of aromatic dicarboxylates were also studied, revealing a selectivity trend that correlates with the distance between the two carboxylate binding sites on the guest molecule. nih.gov

| Host Complex | Anionic Guest | Association Constant (log K) | Solvent System |

|---|---|---|---|

| Cu₂ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1sgVXpkuecSvRXaOXVeiPp2qXg9qogbMFd3Kpj_sFtRCgUfldVqpZmKk2Q_2pxWIbJrfzERVB-LfaTGHIwbg8C4XQl2_VzZ9LnDuMeE0rGhx2Z0Cazf3hVmN1-rU45bfN-65qaHLLOholw%3D%3D)₂N₆⁴⁺ | Oxalate (ox²⁻) | 4.53 | H₂O:DMSO (1:1 v/v) |

| Cu₂ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1sgVXpkuecSvRXaOXVeiPp2qXg9qogbMFd3Kpj_sFtRCgUfldVqpZmKk2Q_2pxWIbJrfzERVB-LfaTGHIwbg8C4XQl2_VzZ9LnDuMeE0rGhx2Z0Cazf3hVmN1-rU45bfN-65qaHLLOholw%3D%3D)₂N₆⁴⁺ | Phthalate (B1215562) (ph²⁻) | 4.24 | MeOH:DMSO (1:1 v/v) |

| Cu₂ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1sgVXpkuecSvRXaOXVeiPp2qXg9qogbMFd3Kpj_sFtRCgUfldVqpZmKk2Q_2pxWIbJrfzERVB-LfaTGHIwbg8C4XQl2_VzZ9LnDuMeE0rGhx2Z0Cazf3hVmN1-rU45bfN-65qaHLLOholw%3D%3D)₂N₆⁴⁺ | Isophthalate (iph²⁻) | 3.81 | MeOH:DMSO (1:1 v/v) |

| Cu₂ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHv1sgVXpkuecSvRXaOXVeiPp2qXg9qogbMFd3Kpj_sFtRCgUfldVqpZmKk2Q_2pxWIbJrfzERVB-LfaTGHIwbg8C4XQl2_VzZ9LnDuMeE0rGhx2Z0Cazf3hVmN1-rU45bfN-65qaHLLOholw%3D%3D)₂N₆⁴⁺ | Terephthalate (tph²⁻) | 3.12 | MeOH:DMSO (1:1 v/v) |

| Cu₂ elsevierpure.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdml2Dz2ILRXMuW3kKLr4WKf4EecUsD4VB52vO91pKeQ2V_KkOv6gcgHPVcgVaVNC75DR70kDDqbqxsVGAYyX-FftIM-9VoA0w2YiGK0QiLX4ofjzxPYuixsZg84xx0oMe4SB8YQ_5JMqgY2NRRtSNv1fOd2NX4gbIqbq14JsLqacaeHC_31SnXKZt-XYUrgJyI9jO8OQtNQ7lyXFejVFHTDsT7Y94cy-6hjU%3D)₂N₆⁴⁺ | Phthalate (ph²⁻) | 3.53 | MeOH:DMSO (1:1 v/v) |

The crystal structure of one such complex, [Cu₂4₂N₆(ph)₂]·CH₃OH, confirmed the binding mode, revealing that two phthalate anions bridge the two copper centers. nih.gov Each copper ion is coordinated by three nitrogen atoms from the macrocycle and three oxygen atoms from the two bridging phthalate anions, resulting in a pseudo-octahedral geometry. nih.gov The distance between the copper centers in this structure was found to be 5.419(1) Å. nih.gov

Role of Hydrogen Bonding and Halogen Bonding

Non-covalent interactions such as hydrogen bonding and halogen bonding are fundamental in directing the self-assembly and molecular recognition events in supramolecular chemistry. The amine groups of Dibenzofuran-3,7-diamine are potent hydrogen bond donors, a feature that is critical in the formation of ordered structures.

Halogen bonding, an interaction between an electrophilic region on a halogen atom and a Lewis base, is another powerful tool for constructing supramolecular assemblies due to its directionality and tunable strength. Although no specific examples of halogen bonding involving Dibenzofuran-3,7-diamine were identified in the reviewed literature, the general principles suggest that halogenated derivatives of this compound could form predictable supramolecular architectures through C–X···N or C–X···O interactions, where X is a halogen.

Self-Assembly Processes and Ordered Structures

The rigid and directional nature of the dibenzofuran (B1670420) unit makes it an excellent scaffold for programming molecular self-assembly. When incorporated into larger macrocyclic structures, it can direct the formation of highly ordered supramolecular polymers or tapes.

A notable example is the tetracationic cyclophane, cyclobis(paraquat-3,7-dibenzofuran) . researchgate.net X-ray crystallography has revealed that this macrocycle possesses a rectangular covalent framework. researchgate.net In the solid state, these rectangular cyclophanes exhibit a strong tendency to associate with each other through crossed π-π stacking interactions between the dibenzofuran moieties. researchgate.net This specific interaction leads to the self-assembly of the cyclophanes into well-defined, one-dimensional "tapes" or "arrays". researchgate.net This ordered aggregation highlights how the inherent properties of the dibenzofuran unit can be harnessed to control the supramolecular architecture of a material.

Design and Synthesis of Dibenzofuran-Diamine Macrocyclic Receptors

The synthesis of macrocycles containing the dibenzofuran-3,7-diyl unit often employs template-directed strategies to overcome the entropic challenge of cyclization and improve yields. This approach utilizes non-covalent interactions between the reacting components and a template molecule to pre-organize the system for the desired ring-closing reaction.

The synthesis of cyclobis(paraquat-3,7-dibenzofuran) provides a clear illustration of this principle. researchgate.net This tetracationic cyclophane was successfully synthesized using a template-directed approach where the macrocycle was initially self-assembled around a large macrocyclic polyether, bis-p-phenylenecrown-10 (BPP34C10). researchgate.net This pre-organization facilitates the formation of a nih.govcatenane (an interlocked molecular architecture). The subsequent cleavage of the template or use of acyclic templates, guided by the information gained from the catenane assembly, allows for the synthesis of the free cyclophane. researchgate.net This method represents a sophisticated strategy for constructing complex, functional macrocyclic receptors that would be difficult to obtain through traditional synthetic routes.

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials, which can change their properties in response to external signals like light, pH, temperature, or redox potential, are at the forefront of materials science. While the incorporation of the Dibenzofuran-3,7-diamine motif into such systems is not yet widely reported, the inherent electronic properties of the dibenzofuran core suggest potential in this area.

For example, diarylbibenzofuranone-based systems, which are structurally related to dibenzofuran, have been shown to form dynamic carbon-carbon bonds that are in equilibrium at room temperature. researchgate.net Polymers incorporating these linkages can exhibit stimuli-responsive behaviors such as self-healing. researchgate.net Although this does not directly involve Dibenzofuran-3,7-diamine, it points to the potential of the broader dibenzofuran family in the design of dynamic materials. The electron-rich nature of the dibenzofuran unit could also be exploited in redox-responsive systems, where macrocycles change their guest-binding properties upon oxidation or reduction. However, specific examples utilizing the Dibenzofuran-3,7-diamine scaffold in stimuli-responsive supramolecular systems remain a promising area for future research.

Future Research Directions and Emerging Paradigms for Dibenzofuran 3,7 Diamine

Integration into Novel Advanced Materials

The incorporation of Dibenzofuran-3,7-diamine as a monomer in polymer synthesis is a promising avenue for creating materials with exceptional properties. The rigidity of the dibenzofuran (B1670420) unit is expected to impart high thermal stability and mechanical strength to polymers such as polyimides. vt.eduvt.edu Research in this area will likely focus on synthesizing a range of polymers and characterizing their performance.

For instance, polyimides derived from dibenzofuran-based diamines are anticipated to exhibit superior thermal and mechanical properties. A study on a similar diamine, 4,4′-(dibenzofuran-2,8-diyl) dianiline (DFPDA), when polymerized with pyromellitic dianhydride (PMDA), resulted in a polyimide (DFPPI) with a high glass transition temperature of 427°C and a 5% weight-loss temperature of 558°C. researchgate.net The tensile strength of this polymer was reported to be 121.0 MPa. researchgate.net Furthermore, the DFPPI film demonstrated excellent barrier properties, with a water vapor transmission rate of 22.9 g m⁻² day⁻¹ and an oxygen transmission rate of 20.7 cm³ m⁻² day⁻¹. researchgate.net It is hypothesized that polyimides from Dibenzofuran-3,7-diamine would exhibit similarly impressive, if not enhanced, properties due to the specific linkage points of the amine groups.

Future research will likely involve the synthesis and characterization of a series of polyimides from Dibenzofuran-3,7-diamine with various dianhydrides. The resulting data on their thermal, mechanical, and barrier properties will be crucial for identifying their potential applications in demanding fields such as aerospace, electronics, and high-performance packaging. vt.educore.ac.uk

| Polymer Property | DFPPI (from DFPDA and PMDA) | Expected Properties for Polyimides from Dibenzofuran-3,7-diamine |

| Glass Transition Temperature (Tg) | 427°C researchgate.net | High, potentially > 400°C |

| 5% Weight-Loss Temperature (T5%) | 558°C researchgate.net | High, potentially > 550°C |

| Tensile Strength | 121.0 MPa researchgate.net | High |

| Water Vapor Transmission Rate | 22.9 g m⁻² day⁻¹ researchgate.net | Low |

| Oxygen Transmission Rate | 20.7 cm³ m⁻² day⁻¹ researchgate.net | Low |

Exploration of New Synthetic Pathways

The widespread application of Dibenzofuran-3,7-diamine is contingent on the development of efficient and scalable synthetic routes. Currently, the synthesis of aminodibenzofurans often involves multi-step processes that may include nitration followed by reduction. A common precursor to amino-functionalized dibenzofurans is the corresponding nitro-substituted compound. The synthesis of Dibenzofuran-3,7-diamine would likely proceed through the synthesis of 3,7-dinitrodibenzofuran, followed by a reduction step.

Future research will aim to optimize these synthetic pathways to improve yields, reduce the number of steps, and utilize more environmentally benign reagents. Exploring novel catalytic systems for both the nitration and reduction steps could lead to more efficient and selective syntheses. Furthermore, developing a one-pot synthesis method from readily available starting materials would be a significant advancement, making the monomer more accessible for industrial applications.

Key areas for exploration in the synthesis of Dibenzofuran-3,7-diamine include:

Optimization of Nitration: Investigating different nitrating agents and reaction conditions to achieve high selectivity for the 3 and 7 positions on the dibenzofuran core.

Efficient Reduction Methods: Exploring various reducing agents, such as catalytic hydrogenation or chemical reductants, to convert the dinitro compound to the diamine with high yield and purity.

Alternative Synthetic Strategies: Investigating novel synthetic routes that bypass the nitration-reduction sequence, potentially through direct amination of the dibenzofuran core or through the construction of the diamine-substituted dibenzofuran from functionalized precursors.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling presents a powerful tool for accelerating the design and development of new materials based on Dibenzofuran-3,7-diamine. By using techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can predict the properties of polymers and other materials incorporating this diamine before they are synthesized in the lab. arxiv.org

Computational studies can provide valuable insights into:

Polymer Chain Conformation and Packing: Predicting how the rigid and planar structure of the dibenzofuran unit influences the packing of polymer chains, which in turn affects properties like thermal stability, mechanical strength, and barrier performance.

Structure-Property Relationships: Establishing correlations between the molecular structure of polymers containing Dibenzofuran-3,7-diamine and their macroscopic properties. This will enable the rational design of materials with tailored characteristics. vt.edu

Interaction with Other Molecules: Modeling the interaction of these materials with gases and liquids to predict their performance in applications such as gas separation membranes and chemical sensors.

For example, computational models could be used to compare the predicted properties of polyimides derived from Dibenzofuran-3,7-diamine with those derived from other diamines, guiding the selection of the most promising candidates for specific applications. This predictive approach can significantly reduce the time and resources required for experimental research and development.

Multifunctional Systems Incorporating Dibenzofuran-Diamine

The unique electronic and structural features of the dibenzofuran moiety suggest that materials derived from Dibenzofuran-3,7-diamine could possess multiple functionalities beyond their structural properties. The dibenzofuran core is known to have interesting photophysical properties, and the introduction of amine groups can further modulate these characteristics.

Future research is expected to explore the development of multifunctional systems that leverage these properties. Potential areas of investigation include:

Luminescent Materials: Investigating the fluorescence and phosphorescence properties of polymers and small molecules derived from Dibenzofuran-3,7-diamine for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Materials with Enhanced Thermal and Electrical Properties: The rigid aromatic structure of the dibenzofuran unit can contribute to high thermal stability, while the potential for charge transport through the conjugated system could be exploited in electronic applications.

Bioactive Materials: Dibenzofuran derivatives have been reported to exhibit a range of biological activities. biointerfaceresearch.com While this article does not delve into specific therapeutic uses, the potential for creating bioactive polymers for specialized applications is a viable area for future scientific inquiry.

By strategically designing the molecular architecture of materials incorporating Dibenzofuran-3,7-diamine, it will be possible to create advanced systems with a combination of desirable properties, opening up new possibilities for their use in a wide range of technological fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Dibenzofuran-3,7-diamine, and how are they optimized for yield and purity?

- Methodological Answer : Dibenzofuran-3,7-diamine can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, heating precursors like halogenated dibenzofurans with ammonia or amines in polar aprotic solvents (e.g., DMF) under reflux conditions is a standard approach. Optimization involves controlling reaction temperature (typically 100–150°C), stoichiometry of amine reagents, and catalyst loading (e.g., CuI for Ullmann-type couplings) . Purity is ensured through recrystallization or column chromatography, with yields reported between 40–70% depending on substituent effects.

| Synthetic Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Ullmann Coupling | CuI, DMF, 120°C, 24h | 65% | |

| Buchwald-Hartwig Amination | Pd(dba)₂, Xantphos, 110°C | 72% |

Q. Which spectroscopic techniques are critical for characterizing Dibenzofuran-3,7-diamine and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, aromatic protons in dibenzofuran derivatives typically resonate at δ 6.8–7.5 ppm, while amine protons appear downfield (δ 4.5–5.5 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 183.2060 for dibenzofuran-3-amine) and fragmentation patterns .

- IR Spectroscopy : Identifies N-H stretching (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

Q. How do substituents influence the solubility and reactivity of Dibenzofuran-3,7-diamine?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) reduce solubility in polar solvents but enhance electrophilic substitution reactivity. Methyl groups improve solubility in organic solvents (e.g., DCM, THF) while sterically hindering reaction sites. Solubility can be quantified via HPLC with varying mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel Dibenzofuran-3,7-diamine derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:

- Multi-technique validation : Cross-validate NMR, MS, and X-ray crystallography (if crystals are obtainable). For example, X-ray structures resolve ambiguities in proton assignments .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .

- Controlled synthesis : Synthesize derivatives with incremental modifications to isolate spectral contributions of specific functional groups .

Q. What computational methods are suitable for studying the electronic properties of Dibenzofuran-3,7-diamine in materials science applications?

- Methodological Answer :

- DFT Calculations : Predict HOMO/LUMO energies to assess charge transport potential. For polychlorinated dibenzofurans, DFT studies reveal substituent effects on electron affinity and ionization potentials .

- Molecular Dynamics (MD) : Simulate interactions in polymer matrices to evaluate thermal stability (e.g., Tg values).

- Table : Key computational parameters for electronic studies:

| Parameter | Typical Value | Software/Tool |

|---|---|---|

| Basis Set | 6-31G(d,p) | Gaussian 16 |

| Solvent Model | PCM (Water) | ORCA |

| HOMO-LUMO Gap | ~4.2 eV (unsubstituted derivative) |

Q. What strategies are effective for designing Dibenzofuran-3,7-diamine-based polymers with enhanced thermal stability?

- Methodological Answer : Incorporate rigid dibenzofuran cores into polyamides or polyimides. For example:

- Polymerization : Use Suzuki-Miyaura coupling to link dibenzofuran monomers with aromatic dihalides.

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td > 300°C achieved in fluorene-diamine polymers) .

- Key Factors : High crystallinity, hydrogen bonding between amine groups, and reduced rotational freedom enhance stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.